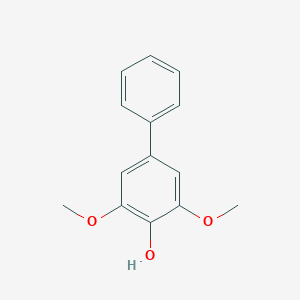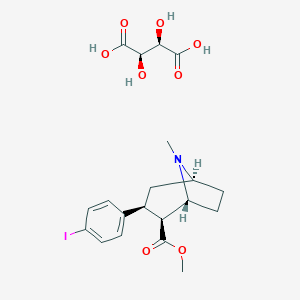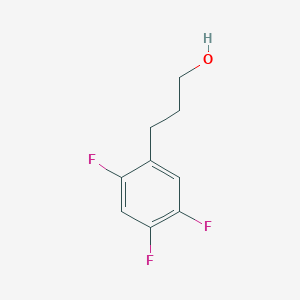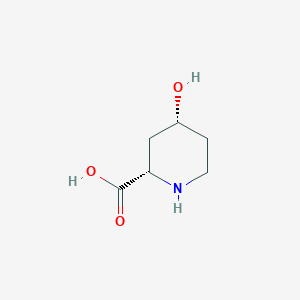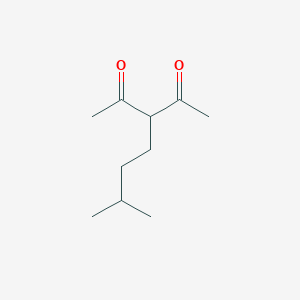
3-Isopentyl-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.
Orientations Futures
There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.
Méthodes De Synthèse
Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.
Applications De Recherche Scientifique
Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.
Propriétés
Numéro CAS |
10225-31-7 |
|---|---|
Nom du produit |
3-Isopentyl-2,4-pentanedione |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
Clé InChI |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
SMILES canonique |
CC(C)CCC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



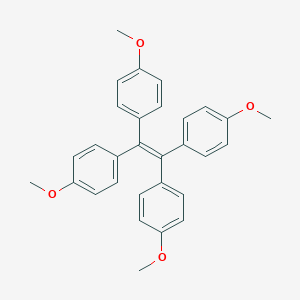
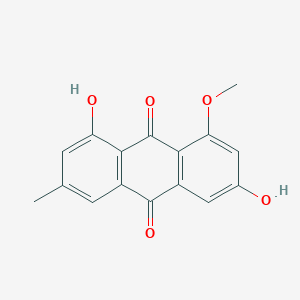
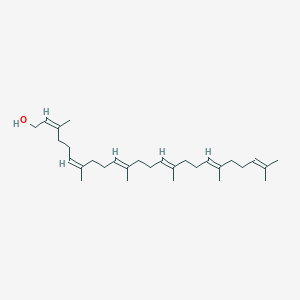
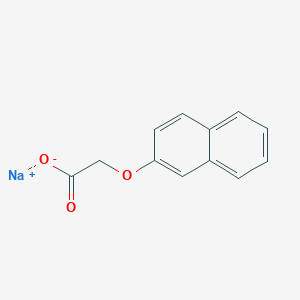
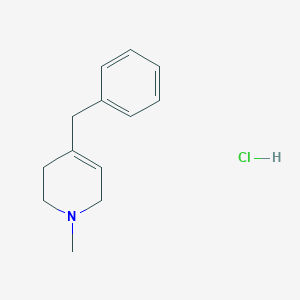
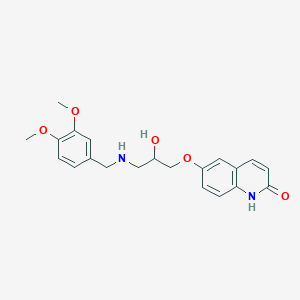
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
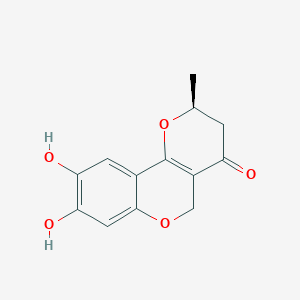
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
